molecular formula C15H23NO6 B4900310 Oxalic acid;2-[2-(2,3,5-trimethylphenoxy)ethylamino]ethanol

Oxalic acid;2-[2-(2,3,5-trimethylphenoxy)ethylamino]ethanol

Cat. No.: B4900310
M. Wt: 313.35 g/mol
InChI Key: ASRWROBELMREAF-UHFFFAOYSA-N
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Description

Oxalic acid;2-[2-(2,3,5-trimethylphenoxy)ethylamino]ethanol is a complex organic compound that combines the properties of oxalic acid with a substituted ethanolamineIt is a white crystalline solid that forms a colorless solution in water and is known for its strong acidic properties . The compound 2-[2-(2,3,5-trimethylphenoxy)ethylamino]ethanol is an ethanolamine derivative, which is often used in various chemical and pharmaceutical applications.

Preparation Methods

The synthesis of oxalic acid;2-[2-(2,3,5-trimethylphenoxy)ethylamino]ethanol typically involves multiple steps. The preparation of oxalic acid can be achieved through the oxidation of carbohydrates or glucose using nitric acid or air in the presence of vanadium pentoxide . For the ethanolamine derivative, the synthesis involves the reaction of 2,3,5-trimethylphenol with ethylene oxide to form 2-(2,3,5-trimethylphenoxy)ethanol, which is then reacted with ethylenediamine to produce 2-[2-(2,3,5-trimethylphenoxy)ethylamino]ethanol. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Oxalic acid;2-[2-(2,3,5-trimethylphenoxy)ethylamino]ethanol undergoes various chemical reactions, including:

    Oxidation: Oxalic acid can be oxidized to carbon dioxide and water using strong oxidizing agents.

    Reduction: The compound can be reduced to formic acid under specific conditions.

    Substitution: The ethanolamine derivative can undergo nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles. Common reagents used in these reactions include nitric acid for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions.

Scientific Research Applications

Oxalic acid;2-[2-(2,3,5-trimethylphenoxy)ethylamino]ethanol has several scientific research applications:

Mechanism of Action

The mechanism of action of oxalic acid;2-[2-(2,3,5-trimethylphenoxy)ethylamino]ethanol involves its interaction with molecular targets and pathways. Oxalic acid acts as a strong acid, donating protons and forming oxalate ions, which can chelate metal ions and affect various biochemical processes. The ethanolamine derivative can interact with receptors and enzymes, modulating their activity and influencing cellular functions .

Comparison with Similar Compounds

Oxalic acid;2-[2-(2,3,5-trimethylphenoxy)ethylamino]ethanol can be compared with similar compounds such as:

Properties

IUPAC Name

oxalic acid;2-[2-(2,3,5-trimethylphenoxy)ethylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO2.C2H2O4/c1-10-8-11(2)12(3)13(9-10)16-7-5-14-4-6-15;3-1(4)2(5)6/h8-9,14-15H,4-7H2,1-3H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASRWROBELMREAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)OCCNCCO)C)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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